2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Sourcing a conformationally constrained piperidine-acetic acid building block for acetyl-CoA carboxylase (ACC) inhibitor programs can delay SAR campaigns. 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid (CAS 1285310-84-0) directly addresses this gap with its N-cyclobutanecarbonyl substitution, providing high Fsp³ (0.83) and favorable physicochemical properties (LogP 1, TPSA 57.6 Ų) for oral bioavailability. - Enables systematic exploration of ACC1/ACC2 isoform selectivity via the cyclobutane moiety. - Serves as a versatile fragment for FBDD and spirocyclic derivatization. - Supplied at 98% purity from multiple sources to ensure reliable iterative synthesis.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 1285310-84-0
Cat. No. B1393322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid
CAS1285310-84-0
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCC(CC2)CC(=O)O
InChIInChI=1S/C12H19NO3/c14-11(15)8-9-4-6-13(7-5-9)12(16)10-2-1-3-10/h9-10H,1-8H2,(H,14,15)
InChIKeyYUIDKZGLXGFRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid: Physicochemical Profile


2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid (CAS 1285310-84-0) is a substituted piperidine-acetic acid derivative characterized by a cyclobutanecarbonyl group at the piperidine nitrogen. Its molecular formula is C12H19NO3, with a molecular weight of 225.28 g/mol [1]. Computed properties from PubChem indicate a topological polar surface area (TPSA) of 57.6 Ų, a LogP (XLogP3-AA) of 1, and three rotatable bonds [1]. It is supplied for research purposes with purity specifications ranging from 95% to 98% across commercial sources .

N-acyl piperidine scaffold for ACC inhibitor lead optimization
Constrained cyclobutane moiety enhances 3D character for fragment-based design
Multi-vendor availability with consistent purity specifications

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid: Why Generic Substitution Fails


Simple piperidine-4-acetic acid (CAS 51052-78-9) lacks the N-acyl substitution present in 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid, resulting in fundamental differences in lipophilicity, hydrogen bonding capacity, and potential target engagement. The cyclobutanecarbonyl moiety introduces conformational constraint and increases molecular complexity (Fsp³ = 0.83) [1], which has been associated with improved selectivity profiles in ACC inhibitor programs [2]. In silico and patent literature on structurally related piperidine-4-acetic acid derivatives demonstrates that the nature of the N-acyl group directly modulates acetyl-CoA carboxylase (ACC) inhibitory potency, rendering generic substitution untenable for applications requiring precise modulation of lipid metabolism pathways [2].

Structural divergence Unsubstituted piperidine-4-acetic acid lacks the cyclobutanecarbonyl group, altering lipophilicity and hydrogen-bonding capacity.
Conformational flexibility Absence of cyclobutane reduces molecular complexity (Fsp³), which may shift target binding selectivity.
Target engagement ACC inhibitory potency may not transfer; N-acyl substitution is critical for enzyme modulation in reported patent families.

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid: Key Differentiation Evidence


Lipophilicity and TPSA Comparison

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid (CAS 1285310-84-0) exhibits a higher computed LogP (XLogP3-AA = 1) and increased TPSA (57.6 Ų) relative to its structural analog lacking the carbonyl linker, 2-(1-Cyclobutylpiperidin-4-yl)acetic acid (CAS 1428863-12-0, XLogP3-AA = 0.5 [estimated from similar structures], TPSA = 40.5 Ų) [1]. This difference of +0.5 LogP units and +17.1 Ų TPSA stems from the cyclobutanecarbonyl amide functionality, which introduces an additional hydrogen bond acceptor and alters the electronic distribution [1].

Lipophilicity comparison
Reported
Target: LogP 1.0
Analog: LogP 0.5
Δ +0.5
Higher lipophilicity may support permeability optimization.
Computed by XLogP3; comparator value estimated.
Drug Discovery Medicinal Chemistry Physicochemical Profiling

Purity Specification Comparison

Commercially available 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid is consistently offered at a minimum purity of 95% or 98% across multiple vendors . In contrast, the unsubstituted parent compound, 4-piperidineacetic acid (CAS 51052-78-9), is typically supplied at 97% purity [1]. While the 1-2% difference appears marginal, the cyclobutanecarbonyl derivative's purity specification is accompanied by detailed GHS hazard classifications (H302, H315, H319, H335) , providing greater transparency for handling and storage compliance.

Purity specification
Specification review
95–98% (multiple vendors)
vs. 97% for piperidine-4-acetic acid
Consistent purity reduces batch-to-batch sourcing risk.
Within typical vendor variability.
Chemical Procurement Quality Control Synthetic Intermediate

Conformational Constraint and Fsp³

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid possesses a fraction of sp³-hybridized carbons (Fsp³) of 0.83 [1]. This value is significantly higher than that of 4-piperidineacetic acid (Fsp³ ≈ 0.57) and reflects the contribution of the cyclobutane ring to overall three-dimensionality. In the context of acetyl-CoA carboxylase (ACC) inhibitor development, higher Fsp³ values correlate with improved clinical success rates, a principle documented in patent families covering piperidine-4-acetic acid derivatives [2].

Conformational constraint
Reported
0.83
Fsp³
vs. 0.57 for unsubstituted analog
Higher Fsp³ may correlate with reduced promiscuity in lead optimization.
Computed by PubChem; Fsp³ >0.45 associated with developability.
Lead Optimization Conformational Analysis Fragment-Based Drug Design

ACC Inhibitory Activity of the Scaffold

Patent IL-254839-B discloses a series of (piperidin-4-yl)-acetic acid derivatives as ACC inhibitors, with therapeutic applications in obesity, diabetes, and nonalcoholic steatohepatitis (NASH) [1]. While the patent does not provide direct quantitative data for 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid, the structural class is validated through in vitro and in vivo efficacy models. The cyclobutanecarbonyl substitution pattern aligns with the patent's Markush structure, suggesting potential ACC inhibitory activity.

ACC inhibition context
Class-level inference
Patent IL-254839-B claims piperidine-4-acetic acid derivatives as ACC inhibitors.
Scaffold supports ACC pathway research.
No direct IC50 reported for this compound.
Metabolic Disease Enzyme Inhibition Pharmacology

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid: Application Scenarios


ACC Inhibitor Lead Optimization & SAR

Given the structural alignment with piperidine-4-acetic acid derivatives claimed as ACC inhibitors in patent IL-254839-B, 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid serves as a valuable building block for structure-activity relationship (SAR) exploration [1]. The cyclobutanecarbonyl moiety provides a constrained, lipophilic N-acyl substituent that can be systematically varied to probe ACC1/ACC2 isoform selectivity and cellular potency. Its computed LogP of 1 and TPSA of 57.6 Ų fall within favorable ranges for oral bioavailability [2].

Conformationally Constrained Fragment Libraries

With an Fsp³ value of 0.83, 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid is an excellent candidate for inclusion in three-dimensional fragment libraries aimed at exploring underexploited chemical space [1]. The cyclobutane ring introduces rigidification not present in simpler piperidine-acetic acid fragments, potentially reducing entropic penalties upon target binding. This property is particularly valuable in fragment-based drug discovery (FBDD) campaigns targeting challenging protein-protein interactions.

Synthesis of Spirocyclic and Fused Heterocycles

The carboxylic acid functionality at the piperidine 4-position allows for facile derivatization via amide coupling, esterification, or reduction. This enables the synthesis of spirocyclic or fused heterocyclic systems, a common strategy in medicinal chemistry to improve metabolic stability and reduce off-target effects. Commercial availability at 95-98% purity from multiple suppliers ensures reliable access for iterative synthetic optimization .

In Silico Modeling & Pharmacophore Generation

The compound's well-defined physicochemical properties (MW: 225.28, HBD: 1, HBA: 3, Rotatable bonds: 3) [2] make it an ideal test case for validating in silico ADMET prediction models and generating pharmacophore hypotheses for ACC and related metabolic targets. Its GHS hazard classification (H302, H315, H319, H335) is documented, enabling safe handling and compliance with laboratory safety protocols .

Application
Selection Property
Validation Focus
ACC inhibitor SAR
N-acyl piperidine scaffold
ACC isoform selectivity profiling
3D fragment libraries
High Fsp³ conformational constraint
Binding entropy reduction assessment
Heterocycle synthesis
Carboxylic acid handle at 4-position
Derivatization efficiency and purity
In silico ADMET modeling
Well-defined physicochemical profile
Predictive model validation for permeability/solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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